(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
CAS No.: 31362-50-2
Cat. No.: VC21543147
Molecular Formula: C₇₁H₁₁₀N₂₄O₁₈S
Molecular Weight: 1619.9 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide - 31362-50-2](/images/no_structure.jpg)
CAS No. | 31362-50-2 |
---|---|
Molecular Formula | C₇₁H₁₁₀N₂₄O₁₈S |
Molecular Weight | 1619.9 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
Standard InChI | InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1 |
Standard InChI Key | QXZBMSIDSOZZHK-DOPDSADYSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES | CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Chemical Structure and Nomenclature
Understanding the IUPAC Name
The compound "(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide" represents a peptide with multiple amino acid residues linked through peptide bonds. The "(2S)" designations throughout the name indicate specific stereochemistry at the alpha carbon atoms of the amino acid residues, all showing the L-configuration typical of naturally occurring amino acids.
Key Structural Components
Analyzing the IUPAC name reveals several key amino acid residues and functional groups:
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Methionine residue (methylsulfanyl-containing component)
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Leucine residue (4-methyl-1-oxopentan component)
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Histidine residue (1H-imidazol-4-yl component)
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Glycine residue (2-oxoethyl component)
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Valine residue (3-methyl-1-oxobutan component)
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Alanine residue (1-oxopropan component)
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Tryptophan residue (1H-indol-3-yl component)
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Glutamine residue (1,5-dioxopentan component)
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Aspartic acid derivative (1,4-dioxobutan component)
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Arginine derivative (carbamimidamido component)
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Pyroglutamic acid derivative (5-oxopyrrolidine-2-carbonyl component)
The compound represents a complex peptide with specific stereochemistry, likely designed for targeted biological activity or pharmaceutical application.
Peptide Synthesis Methods
Solid-Phase Peptide Synthesis
The synthesis of this complex peptide would most likely utilize solid-phase peptide synthesis (SPPS), which allows for sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:
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Activation of amino acids using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt)
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Coupling of the activated amino acid to the resin-bound peptide chain
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Deprotection of temporary protecting groups to allow for subsequent coupling
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Cleavage of the completed peptide from the resin using strong acids like trifluoroacetic acid (TFA)
Industrial Production Approaches
For industrial-scale production, automated peptide synthesizers are typically employed, following the SPPS protocol to ensure high purity and yield. These machines can efficiently handle multiple synthesis cycles and are essential for producing complex peptides with numerous amino acid residues.
Modification Steps and Considerations
The synthesis of this specific compound would require careful consideration of side-chain protecting groups to prevent unwanted reactions during the coupling process. Particularly, the functional groups present in residues such as histidine (imidazole), tryptophan (indole), and arginine (guanidino) would require specific protection strategies to ensure proper peptide formation.
Analytical Characterization Techniques
High-Performance Liquid Chromatography
High-performance liquid chromatography (HPLC) is a primary method for characterizing peptides. For complex peptides, reverse phase chromatography using carriers like octyl silane (e.g., LiChrosorb RP-8) is commonly employed. The peptide would be retained under polar conditions (with minimal organic component in the mobile phase) and eluted under more apolar conditions (with increased organic component) .
Mass Spectrometry Analysis
Mass spectrometry is crucial for confirming the identity and purity of complex peptides. The monoisotopic masses of the constituent elements (H: 1.007825032, C: 12.000000000, N: 14.003074005, O: 15.994914622, P: 30.97376151, S: 31.97207069) allow for precise determination of the peptide's molecular weight and fragment analysis .
Advanced Analytical Methods
The FDA's regulatory science research has highlighted the importance of applying modern analytical methods for characterizing peptide drugs. Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) offers higher resolution than conventional HPLC-UV methods and is particularly suitable for peptide drug quality control .
The following table summarizes key analytical methods for peptide characterization:
Analytical Method | Application | Advantages |
---|---|---|
Reverse Phase HPLC | Purity assessment, isolation | High resolution, reproducible |
UPLC-HRMS | Structural confirmation, impurity analysis | Superior resolution, mass accuracy |
Enzymatic Digestion | Sequence verification | Confirms primary structure |
Circular Dichroism | Secondary structure analysis | Provides conformational information |
NMR Spectroscopy | Detailed structural analysis | Complete 3D structural information |
Regulatory Considerations for Peptide Drugs
FDA Approach to Complex Peptides
The FDA recognizes peptides as a category of complex active ingredients that require specialized approaches for characterization. While the active ingredient in most peptide drugs can be well-defined and characterized, the impurity profiles of peptide-related substances and associated safety risks, including immunogenicity, present significant challenges for regulators and manufacturers .
Establishing Sameness for Generic Versions
Production and Purification Challenges
Extraction Considerations
If this peptide were to be isolated from natural sources rather than synthesized, the process would likely involve extraction from animal tissues, particularly from regions like the hypothalamus or intestines, followed by purification steps including:
-
Extraction with organic solvent
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Centrifugation
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Chromatographic purification
Quality Control Parameters
Quality control for this complex peptide would necessitate rigorous testing protocols, including:
-
Purity assessment through multiple chromatographic techniques
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Confirmation of amino acid sequence through enzymatic digestion and mass spectrometry
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Verification of stereochemistry at each chiral center
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Assessment of biological activity through appropriate bioassays
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Detection and quantification of related impurities and degradation products
Stability Considerations
The presence of multiple functional groups in this peptide raises important stability considerations for both production and storage. Factors affecting stability would include:
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Oxidation sensitivity of the methionine residue (methylsulfanyl group)
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Potential racemization at the numerous chiral centers
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Hydrolytic instability of the peptide bonds under extreme pH conditions
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Aggregation potential during storage and handling
Enzymatic Digestion Analysis
Theoretical Cleavage Sites
Understanding the potential enzymatic cleavage sites helps in structural confirmation and studying the peptide's biological processing. Based on the amino acid sequence deduced from the IUPAC name, potential enzymatic cleavage sites would include:
Enzyme | Cleavage Sites | Exceptions |
---|---|---|
Trypsin | After Arg (carbamimidamido group) | Before Pro |
Chymotrypsin | After aromatic residues (Trp, indole group) | Before Pro |
Glu C | After acidic residues (Asp derivative) | Before Pro or Glu |
Lys C | After Lys (if present) | N/A |
This theoretical digestion pattern could be used to confirm the peptide's structure through mass spectrometric analysis of the resulting fragments .
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